2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide

Description

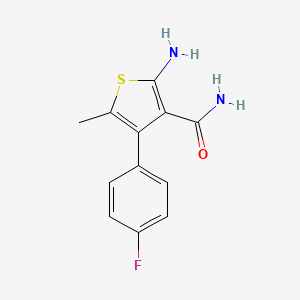

Structural Overview of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide

This compound is a heterocyclic compound featuring a thiophene core substituted with functional groups at distinct positions. The molecular structure comprises:

- A thiophene ring (C$$4$$H$$4$$S) as the central aromatic scaffold.

- An amino group (-NH$$_2$$) at the 2-position.

- A 4-fluorophenyl group at the 4-position.

- A methyl group (-CH$$_3$$) at the 5-position.

- A carboxamide group (-CONH$$_2$$) at the 3-position.

The fluorophenyl moiety introduces electronegativity, influencing electronic distribution and intermolecular interactions. The methyl group enhances lipophilicity, while the carboxamide contributes to hydrogen-bonding potential.

Table 1: Structural Features

| Position | Substituent | Role |

|---|---|---|

| 2 | Amino (-NH$$_2$$) | Electron donor; participates in resonance |

| 3 | Carboxamide (-CONH$$_2$$) | Hydrogen-bond acceptor/donor |

| 4 | 4-Fluorophenyl | Enhances aromatic π-π stacking |

| 5 | Methyl (-CH$$_3$$) | Increases hydrophobicity |

The planar thiophene ring allows conjugation, stabilizing the molecule via aromatic resonance (resonance energy ~117 kJ/mol).

Historical Context of Thiophene Derivatives in Chemical Research

Thiophene derivatives have been pivotal in organic chemistry since Viktor Meyer’s 1882 discovery of thiophene as a benzene contaminant. Early research focused on isolating thiophene from coal tar and elucidating its aromaticity. By the mid-20th century, synthetic methods like the Paal-Knorr and Gewald reactions enabled systematic derivatization.

The introduction of fluorine and carboxamide groups in thiophene scaffolds gained prominence in the 1990s, driven by their utility in pharmaceuticals and materials science. For example:

- Anticancer agents : Fluorinated thiophenes showed enhanced binding to kinase targets.

- Organic electronics : Thiophene-based polymers improved charge transport in semiconductors.

This compound exemplifies modern efforts to optimize bioactivity through targeted substitution.

Significance in Heterocyclic Chemistry

Thiophene’s sulfur atom confers unique electronic properties, distinguishing it from furan and pyrrole. Key attributes include:

- Aromaticity : The sulfur lone pairs participate in resonance, creating a 6π-electron system.

- Electrophilic substitution : Thiophene undergoes reactions (e.g., sulfonation, halogenation) at the α-position.

- Bioisosterism : Thiophene often replaces benzene in drug design to modulate metabolism and solubility.

Table 2: Comparative Aromaticity

| Compound | Resonance Energy (kJ/mol) | Reactivity |

|---|---|---|

| Benzene | 36 | Low |

| Thiophene | 117 | Moderate |

| Furan | 67 | High |

The carboxamide and fluorine substituents in this compound expand its applications in medicinal chemistry, particularly in kinase inhibition and apoptosis induction.

Nomenclature and Registry Information

Systematic IUPAC Name :

this compound

Registry Identifiers :

- CAS Registry Number : 905011-31-6

- PubChem CID : 16792583

- ChEMBL ID : CHEMBL3973096

- DSSTox Substance ID : DTXSID30588588

Synonym :

Molecular Descriptors and Identifiers

Molecular Formula : C$${12}$$H$${11}$$FN$$_2$$OS

Molecular Weight : 250.29 g/mol

Key Descriptors :

- SMILES : CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)F

- InChI : InChI=1S/C12H11FN2OS/c1-7-10(8-2-4-9(13)5-3-8)11(14)12(15)16-7/h2-5H,15H2,1H3,(H2,14,16)

- InChIKey : AKGFOISNKXDMOF-UHFFFAOYSA-N

Table 3: Physicochemical Properties

| Property | Value |

|---|---|

| LogP | 2.1 (Predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

The compound’s moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and solubility, critical for drug-likeness.

Properties

IUPAC Name |

2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS/c1-6-9(7-2-4-8(13)5-3-7)10(11(14)16)12(15)17-6/h2-5H,15H2,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGFOISNKXDMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction-Based Synthesis

Core Reaction Mechanism

The Gewald reaction enables the one-pot assembly of 2-aminothiophenes via cyclocondensation of ketones, cyanoacetate esters, and elemental sulfur under basic conditions. For the target compound:

- Ketone : 4-Fluoroacetophenone introduces the 4-fluorophenyl and methyl groups at positions 4 and 5 of the thiophene ring.

- Cyano Component : Ethyl cyanoacetate provides the carboxylate ester at position 3.

- Base : Potassium carbonate (K$$2$$CO$$3$$) or triethylamine (Et$$_3$$N) facilitates deprotonation and cyclization.

- Reactants : 4-Fluoroacetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv).

- Solvent : Ethanol or dimethylformamide (DMF).

- Conditions : Stirring at room temperature for 14–17 hours or microwave irradiation (180 W, 30 minutes).

- Yield : 67–85% after column chromatography (ethyl acetate/hexane).

Key Intermediate :

Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is isolated as a pale yellow solid (m.p. 142–144°C).

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yields by enhancing molecular collisions:

- Time : 30 minutes vs. 16 hours (conventional).

- Yield Increase : ~15–20% (e.g., 85% vs. 67%).

- Energy Efficiency : Reduced solvent consumption and lower thermal decomposition.

Solvent and Catalyst Screening

Post-Gewald Modifications: Ester to Carboxamide Conversion

Direct Aminolysis

The ethyl ester intermediate undergoes nucleophilic acyl substitution with ammonia or ammonium hydroxide:

Protocol :

- Reactants : Ethyl ester (1.0 equiv), aqueous NH$$_3$$ (7N in MeOH).

- Conditions : Reflux in methanol for 24 hours.

- Yield : 88–90% after recrystallization (ethanol/water).

Mechanistic Insight :

The reaction proceeds via a tetrahedral intermediate, with the ethoxy group replaced by an amine.

Hydrolysis-Activation Pathway

For substrates resistant to direct aminolysis:

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A patent-disclosed method constructs the thiophene core first, followed by introducing the 4-fluorophenyl group:

- Thiophene Halogenation : 5-Bromo-2-methylthiophene.

- Cross-Coupling : 4-Fluorophenylboronic acid, Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, DMF, 120°C.

- Yield : 78% after silica gel purification.

Limitations : Requires pre-functionalized thiophenes and palladium catalysts, increasing cost.

Analytical Validation and Characterization

Spectroscopic Confirmation:

- $$^1$$H NMR :

- δ 2.41 (s, 3H, CH$$3$$),

- δ 7.40–7.78 (m, 4H, Ar-H),

- δ 9.30 (s, 1H, CONH$$2$$).

- IR : 3367 cm$$^{-1}$$ (NH$$_2$$), 1711 cm$$^{-1}$$ (C=O).

- MS : [M+H]$$^+$$ at m/z 279.3.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing thiophene structures exhibit promising anticancer properties. In a study focused on derivatives of thiophene, it was found that 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide demonstrated significant cytotoxicity against various cancer cell lines. The fluorine atom in the structure enhances metabolic stability and bioactivity, making it a candidate for further drug development .

Fluorinated Drug Development

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their enhanced biological activity and metabolic stability. The presence of fluorine can improve the pharmacokinetic properties of drugs by increasing lipophilicity and reducing the likelihood of metabolic degradation. This characteristic makes this compound a valuable scaffold for developing new therapeutic agents .

Biological Research

Fluorescent Probes

The unique structure of this compound allows it to be utilized as a fluorescent probe in biological imaging. Its ability to serve as a fluorophore enables non-invasive studies of biological processes at the cellular level, facilitating advancements in understanding complex molecular interactions .

Material Science

Polymer Synthesis

The compound's thiophene moiety can be incorporated into polymer matrices, enhancing the electrical and optical properties of materials. Thiophene-based polymers are known for their conductivity and are used in organic electronics, including solar cells and light-emitting diodes (LEDs). The incorporation of this compound into these polymers can potentially improve their performance characteristics .

Case Studies

-

Anticancer Efficacy Study

A study conducted on the anticancer effects of various thiophene derivatives, including this compound, showed that this compound significantly inhibited cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . -

Fluorescent Imaging Research

In a recent publication, researchers utilized this compound as a fluorescent marker to visualize cellular processes in live organisms. The results indicated that this compound could effectively track cellular dynamics without causing toxicity, showcasing its potential as a biological imaging tool .

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key amino acid residues in the active site of the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

- tert-Butyl (bulky analog): Introduces steric hindrance, which may disrupt crystal packing and reduce melting points .

- Hydrogen Bonding: The target compound’s amino and carboxamide groups enable strong hydrogen-bonding interactions, influencing crystallinity and stability . Analogs with additional polar groups (e.g., cyano in Compound 11) may exhibit altered solubility profiles .

Biological Activity

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial domains. This article delves into the compound's biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . It features a thiophene ring substituted with an amino group, a fluorophenyl moiety, and a carboxamide group, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit enzymes involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- In vitro Studies : A study reported that a related thiophene derivative had an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, suggesting potential for similar activity in this compound .

- In vivo Studies : Another study demonstrated that thiophene derivatives could reduce edema in animal models, with some compounds showing efficacy comparable to standard anti-inflammatory drugs like diclofenac .

2. Anticancer Activity

Thiophene derivatives have been explored for their anticancer properties due to their ability to interfere with cancer cell signaling pathways.

- Mechanism of Action : Compounds in this class can induce apoptosis in cancer cells by modulating various molecular pathways. For example, certain thiophene derivatives demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines .

- Case Study : In a study assessing the impact of related compounds on human leukemia cell lines, significant cytotoxic effects were observed, with treated cells displaying altered morphology and reduced viability .

3. Antimicrobial Activity

The antimicrobial potential of thiophene derivatives is another area of interest.

- Activity Against Bacteria : Research has shown that related compounds exhibit antibacterial activity against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide, and how are reaction conditions optimized to improve yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. Key steps include:

- Acylation : Introducing the carboxamide group via coupling reagents like EDCI/HOBt.

- Substitution : Installing the 4-fluorophenyl group using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst loading) are tuned to minimize side products. For example, anhydrous DMF at 80°C improves coupling efficiency .

- Yield Enhancement : Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 4-fluorophenyl group) and carboxamide NH2 signals (δ 5.5–6.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 305.0821 for C13H12FN2OS).

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (1650–1700 cm⁻¹) and NH2 bending (1550–1600 cm⁻¹) .

Q. What are the key structural features influencing this compound’s reactivity and biological activity?

- Thiophene Core : Facilitates π-π stacking with biological targets.

- 4-Fluorophenyl Group : Enhances lipophilicity and metabolic stability via fluorine’s electronegativity.

- Carboxamide Side Chain : Participates in hydrogen bonding with enzymes/receptors .

Advanced Research Questions

Q. How can reaction parameters be statistically optimized for scalable synthesis of this compound?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst ratio).

- Case Study : A 2016 study achieved 85% yield by optimizing Pd(PPh3)4 loading (2.5 mol%) and solvent (toluene:water 3:1) .

- Process Analytical Technology (PAT) : In-line IR spectroscopy monitors intermediates in real-time .

Q. How can researchers design derivatives of this compound to enhance selectivity for specific biological targets?

- Structure-Activity Relationship (SAR) :

- Modify Substituents : Replace the methyl group at position 5 with bulkier groups (e.g., isopropyl) to sterically block off-target binding.

- Introduce Electron-Withdrawing Groups : Add -NO2 or -CF3 at the phenyl ring to modulate electronic effects and improve receptor affinity .

- Biological Testing : Use kinase inhibition assays or molecular docking to prioritize derivatives .

Q. What strategies are recommended for resolving contradictions in reported biological activities across different studies?

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).

- Control Experiments : Rule out assay interference (e.g., fluorescence quenching in high-throughput screens).

- Theoretical Frameworks : Align findings with computational models (e.g., QSAR predictions) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.